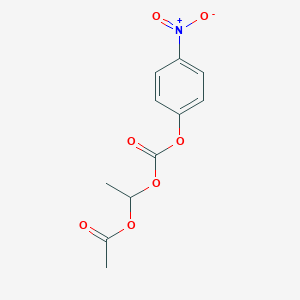

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Overview

Description

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is an organic compound that features a carbonic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester typically involves the esterification of carbonic acid derivatives with 1-(acetyloxy)ethyl and 4-nitrophenyl groups. One common method involves the reaction of 4-nitrophenol with 1-(acetyloxy)ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Reduction: Commonly performed using hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.

Reduction: Carbonic acid, 1-(acetyloxy)ethyl 4-aminophenyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release active pharmaceutical ingredients.

Biological Studies: Employed in studies involving enzyme-catalyzed hydrolysis and esterification reactions.

Mechanism of Action

The mechanism of action of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester involves the hydrolysis of the ester bond to release 4-nitrophenol and 1-(acetyloxy)ethanol. The released 4-nitrophenol can undergo further metabolic transformations, while 1-(acetyloxy)ethanol can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- Carbonic acid, 1-(acetyloxy)ethyl phenyl ester

- Carbonic acid, 1-(acetyloxy)ethyl 2-nitrophenyl ester

- Carbonic acid, 1-(acetyloxy)ethyl 3-nitrophenyl ester

Uniqueness

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the nitro group on the phenyl ring influences the compound’s electronic properties and reactivity in various chemical reactions .

Biological Activity

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is an organic compound that has garnered attention in medicinal chemistry due to its potential as a prodrug. This compound is characterized by its ability to undergo hydrolysis in vivo, releasing active pharmaceutical ingredients. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The compound features a carbonic acid ester functional group, with the nitrophenyl moiety influencing its reactivity and biological interactions. The hydrolysis of the ester bond is a key reaction that facilitates the release of bioactive components.

The primary mechanism of action involves the hydrolysis of the ester bond, yielding:

- 4-Nitrophenol : A compound with known biological activities, including enzyme inhibition.

- 1-(Acetyloxy)ethanol : This metabolite can engage in various biochemical pathways.

The released 4-nitrophenol can inhibit enzymes, particularly carbonic anhydrases (CAs), which are zinc-dependent metalloenzymes critical for physiological processes such as pH regulation and CO2 transport .

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression and hypoxia. The inhibition constants measured in vitro indicate effective cytotoxicity in tumor models, with IC50 values ranging from 6.4 to 30.1 µM .

Table 1: Inhibition of Carbonic Anhydrase IX by Various Compounds

| Compound | Inhibition Constant (µM) |

|---|---|

| This compound | 6.4 - 30.1 |

| Acetazolamide (standard inhibitor) | <10 |

Cytotoxicity Studies

In vitro studies using human cancer cell lines have shown that the compound induces apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent. The dual-targeting strategy employed in these studies combines CA inhibition with cytotoxic effects on tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in cancer therapy:

- Study on Tumor Models : In a recent study, this compound was tested against various tumor models, showing a favorable profile for inducing cell death while sparing normal cells .

- Combination Therapy : When used in combination with other chemotherapeutics, it demonstrated enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other nitrophenyl esters:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Carbonic acid, 1-(acetyloxy)ethyl phenyl ester | Moderate CA inhibition | Lacks nitro group |

| Carbonic acid, 1-(acetyloxy)ethyl 2-nitrophenyl ester | Low CA inhibition | Different nitro position |

| Carbonic acid, 1-(acetyloxy)ethyl 3-nitrophenyl ester | Low CA inhibition | Different nitro position |

The presence of the nitro group at the para position significantly enhances the compound's reactivity and biological activity compared to its analogs.

Properties

IUPAC Name |

1-(4-nitrophenoxy)carbonyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJRIWGEPQDLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472486 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101623-68-1 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.